molecular formula C9H14ClNO3 B15230891 tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate

tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate

Cat. No.: B15230891
M. Wt: 219.66 g/mol
InChI Key: WSYDSFAYXHAVFL-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H14ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-chloro-4-oxopyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed:

    Substitution: Formation of tert-butyl 3-azido-4-oxopyrrolidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-chloro-4-hydroxypyrrolidine-1-carboxylate.

    Oxidation: Formation of tert-butyl 3-chloro-4-oxopyrrolidine-1-carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting specific enzymes or receptors due to its structural versatility .

Industry: The compound finds applications in the production of agrochemicals and fine chemicals. Its reactivity makes it suitable for use in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific derivative synthesized from this compound .

Comparison with Similar Compounds

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate
  • tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
  • tert-Butyl 3-azido-4-oxopyrrolidine-1-carboxylate

Comparison: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in substitution reactions where the chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

tert-butyl 3-chloro-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C9H14ClNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3

InChI Key

WSYDSFAYXHAVFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)Cl

Origin of Product

United States

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